1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Overview
Description
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like IUPAC name, CAS number, etc. It also includes the role or use of the compound in various fields .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired compound from simpler reagents. The synthesis analysis includes the methods used, the reagents and conditions required, and the yield of the reaction .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. It provides information about the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the conditions required for the reaction, and the products formed .Physical and Chemical Properties Analysis
This includes studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc .Scientific Research Applications
One-Pot Synthesis of Thieno[2′,3′4,5]Pyrimido[1,2‐b]‐[1,2,4,5]Tetrazines
A novel series of derivatives were prepared, showcasing the compound's utility in synthesizing complex heterocyclic structures. The structure of the compounds was confirmed by single crystal X-ray analysis, indicating its potential in facilitating structural analysis and design of heterocyclic compounds (Hassan et al., 2018).
Synthesis of Antimicrobial Agents
A compound structurally similar to the query was involved in creating novel triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. These compounds were evaluated for antimicrobial activities, suggesting potential use in developing new antimicrobial agents (Gomha et al., 2018).
Antimicrobial and Antioxidant Studies
Evaluation of Antimicrobial and Antioxidant Activities
Derivatives were assessed for their potential in antimicrobial and antioxidant applications. Certain compounds showed promising results against test cultures, indicating the potential for structural modification to enhance these effects. This highlights the compound's role in antimicrobial and antioxidant research (Litvinchuk et al., 2021).
Cytotoxic and Antitumor Studies
Cytotoxic Activity and Quantum Chemical Calculations
A study focused on the synthesis of derivatives and their cytotoxic activities against human liver and breast cancerous cell lines. Quantum-chemical calculations were performed to understand the molecular properties, indicating the compound's relevance in cancer research and drug design (Kökbudak et al., 2020).
Antitumor Activity Evaluation
New derivatives were synthesized and evaluated for antitumor activity against various human cancer cell lines. Some compounds displayed potent anticancer activity, comparable to known drugs, showcasing the compound's potential in antitumor activity studies (Hafez & El-Gazzar, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-11(5-14,6-15)13-8-4-2-3-7(8)9(17)12-10(13)16/h14-15H,2-6H2,1H3,(H,12,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSUCYWYMFECMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)N1C2=C(CCC2)C(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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